4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The 3-(methylthio)phenyl substituent at the 4-position introduces a sulfur-containing aromatic moiety, which may influence its electronic properties, lipophilicity, and biological interactions. Benzoxazepinones are known for their pharmacological relevance, particularly in targeting neurological and inflammatory pathways .
Properties
IUPAC Name |
4-(3-methylsulfanylphenyl)-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-20-14-7-4-6-13(9-14)17-10-12-5-2-3-8-15(12)19-11-16(17)18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQRKPXZAGKZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC3=CC=CC=C3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:
Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate ortho-substituted aniline and a carbonyl compound. For instance, starting with 2-aminophenol and reacting it with a suitable aldehyde or ketone under acidic or basic conditions can form the benzoxazepine ring.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzoxazepine intermediate with a methylthiolating agent such as methylthiol chloride or dimethyl disulfide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoxazepine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its effects depends on its interaction with molecular targets. The methylthio group may interact with thiol-containing enzymes or proteins, altering their activity. The benzoxazepine ring can interact with various receptors or enzymes, modulating their function and leading to biological effects.
Comparison with Similar Compounds
7-Chloro-4-(4-(dimethylamino)benzyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one (CAS 1326826-36-1)
- Substituents: Chloro group at position 7, 4-(dimethylamino)benzyl at position 3.
- Key Differences: The dimethylamino group enhances electron-donating properties compared to the methylthio group in the target compound. This substitution likely increases solubility in polar solvents and may alter receptor binding affinity.
2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide (Compound 12)
- Substituents : Benzyl and acetamide-pyridyl groups.
- Key Differences : The acetamide side chain introduces hydrogen-bonding capacity, which may improve target specificity. The pyridyl group could enhance interactions with metal ions or charged residues in enzymes.
- Synthesis : Derived via hydrolysis and coupling reactions, contrasting with the simpler substitution pattern of the target compound .
Non-Benzoxazepinone Analogues
(E)-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-chromen-2-one (Compound 3f)
4-(Methylthio)phenyl dipropyl phosphate (Propaphos)
- Structure: Organophosphate with a methylthiophenyl group.
- Key Differences: The phosphate ester linkage renders this compound a pesticide, diverging from the therapeutic focus of benzoxazepinones. The methylthio group here acts as a leaving group in cholinesterase inhibition .
Comparative Data Table
Pharmacological and Industrial Relevance
- The target compound’s methylthio group may confer moderate lipophilicity (logP ~2.8 estimated), balancing membrane permeability and solubility.
- Contrasting with the dimethylamino analog (logP ~1.5), the target compound may exhibit better blood-brain barrier penetration .
- The coumarin derivative (Compound 3f) shows antimicrobial activity, suggesting the methylthiophenyl motif has broad bioactivity .
Biological Activity
4-[3-(Methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
- Molecular Formula : C15H17NOS
- Molecular Weight : 273.37 g/mol
- IUPAC Name : 4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Antimicrobial Activity
Research has indicated that derivatives of benzoxazepines exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain benzoxazepine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-[3-(Methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | S. aureus | 32 µg/mL |
| 4-[3-(Methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | E. coli | 64 µg/mL |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| A549 | 18.7 |
The anticancer activity is attributed to the compound’s interaction with key signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 4-[3-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry examined a series of benzoxazepine derivatives, including our compound of interest. It was found that modifications to the methylthio group significantly affected antimicrobial potency.
- Anticancer Mechanism Exploration : Another investigation focused on the molecular pathways influenced by this compound in cancer cells. The results indicated that it downregulates the expression of cyclin D1 and enhances p53 activity, leading to increased apoptosis in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
